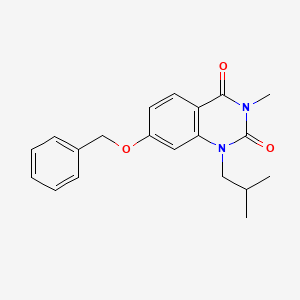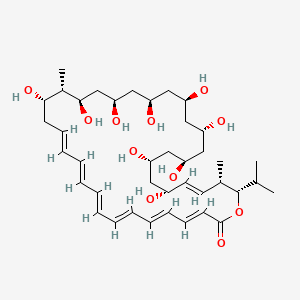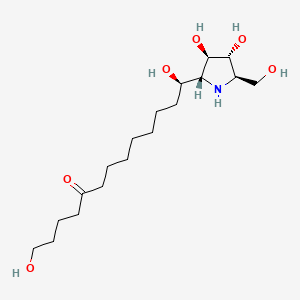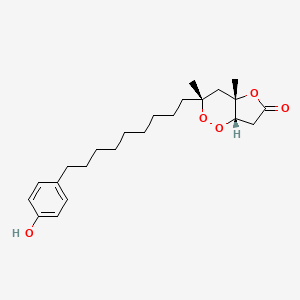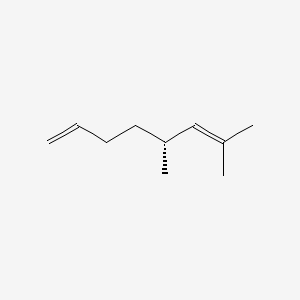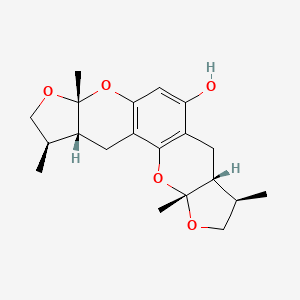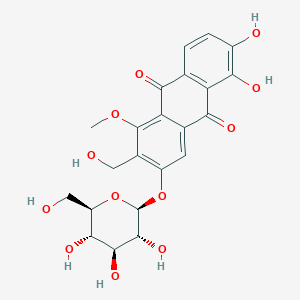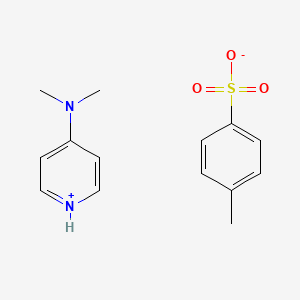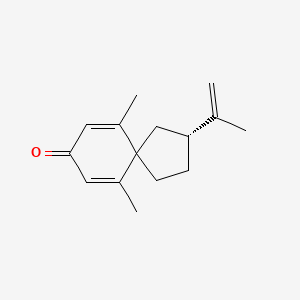![molecular formula C20H16FN3O4 B1251819 10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1251819.png)
10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-62176 is a potent topoisomerase inhibitor with significant antineoplastic activity. It is a small molecule drug developed from fluoroquinolones, a class of antibiotics known for their antibacterial properties. A-62176 has shown promising results in inhibiting topoisomerase I and II, enzymes crucial for DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: A-62176 is synthesized through a series of chemical reactions involving fluoroquinophenoxazine derivatives. The synthesis typically involves the expansion of the phenyl ring of fluoroquinolones to form quinophenoxazines. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of A-62176 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: A-62176 undergoes various chemical reactions, including:
Oxidation: A-62176 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: A-62176 can participate in substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution
Major Products: The major products formed from these reactions include various derivatives of A-62176 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
A-62176 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of topoisomerase enzymes and their role in DNA replication.
Biology: Employed in research to understand the mechanisms of cell division and the effects of topoisomerase inhibition on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I and II, leading to the disruption of DNA replication in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting topoisomerase enzymes
Mechanism of Action
A-62176 exerts its effects by inhibiting topoisomerase I and II enzymes. These enzymes are responsible for regulating the topological state of DNA during replication and transcription. A-62176 binds to the DNA-topoisomerase complex, preventing the re-ligation of the cleaved DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with antibacterial properties.
Norfloxacin: Another fluoroquinolone antibiotic used to treat bacterial infections.
Quinobenzoxazine Derivatives: Compounds similar to A-62176 that also inhibit topoisomerase enzymes
Uniqueness: A-62176 is unique due to its dual inhibition of topoisomerase I and II, making it a potent anticancer agent. Unlike other fluoroquinolones primarily used as antibiotics, A-62176’s ability to target topoisomerase enzymes in cancer cells sets it apart as a promising therapeutic agent .
Properties
Molecular Formula |
C20H16FN3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid |
InChI |
InChI=1S/C20H16FN3O4/c21-13-7-11-16-19(17(13)23-6-5-10(22)8-23)28-15-4-2-1-3-14(15)24(16)9-12(18(11)25)20(26)27/h1-4,7,9-10H,5-6,8,22H2,(H,26,27)/t10-/m0/s1 |
InChI Key |
OLNJLTFSGFZCKE-JTQLQIEISA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F |
Synonyms |
6-((3S)-3-Amino-1-pyrrolidinyl)-5-fluoro-3-oxo-3H-pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid A 62176 A-62176 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,9,30-Tetrahydroxy-8-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1251737.png)
![2,4-Dioxo-4-[5-(benzoylamino)-2-thienyl]butanoic acid](/img/structure/B1251738.png)
